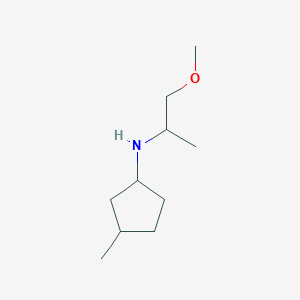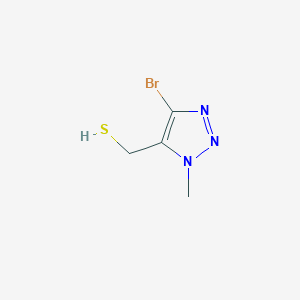
(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanethiol: is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 1st position, and a methanethiol group at the 5th position of the triazole ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanethiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne
Methylation: The methyl group can be introduced at the 1st position through a methylation reaction using a methylating agent like methyl iodide.
Thiol Group Introduction: The methanethiol group can be introduced through a substitution reaction where a suitable thiolating agent is used.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in controlled environments to ensure safety and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions where the thiol group is oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of a de-brominated triazole.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium thiolate (NaS⁻), sodium methoxide (NaOCH₃), or primary amines (RNH₂) are used under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: De-brominated triazole.
Substitution: Various substituted triazole derivatives.
科学的研究の応用
(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanethiol: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. It can act as a probe to investigate biological pathways.
Medicine: Potential applications in drug discovery and development. It can be used to design new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanethiol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the thiol group play crucial roles in binding to active sites of enzymes, leading to inhibition or modulation of enzyme activity. The triazole ring provides stability and specificity to the compound, allowing it to interact with specific biological targets.
類似化合物との比較
Similar Compounds
(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanamine: Contains an amine group instead of a thiol group.
(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methane: Lacks the thiol group, making it less reactive.
Uniqueness
- The presence of the thiol group in (4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanethiol makes it highly reactive and suitable for various chemical modifications.
- The bromine atom provides a site for further functionalization, allowing the synthesis of a wide range of derivatives.
This compound’s unique combination of functional groups makes it a valuable tool in scientific research and industrial applications.
特性
分子式 |
C4H6BrN3S |
|---|---|
分子量 |
208.08 g/mol |
IUPAC名 |
(5-bromo-3-methyltriazol-4-yl)methanethiol |
InChI |
InChI=1S/C4H6BrN3S/c1-8-3(2-9)4(5)6-7-8/h9H,2H2,1H3 |
InChIキー |
DSEZSFHUVAUUAS-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(N=N1)Br)CS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amine](/img/structure/B13315206.png)
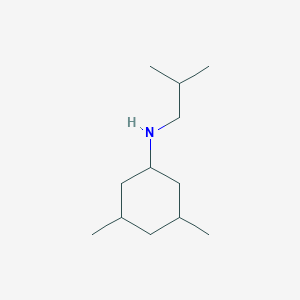

![2-Methyl-N-[3-(methylsulfanyl)phenyl]oxolan-3-amine](/img/structure/B13315227.png)

![8-Azaspiro[5.6]dodecan-7-one](/img/structure/B13315247.png)
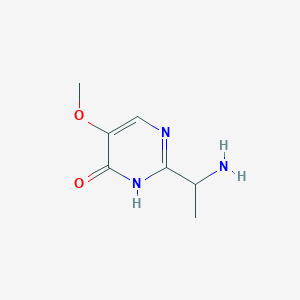

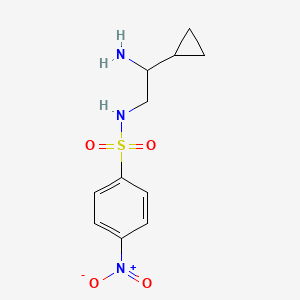
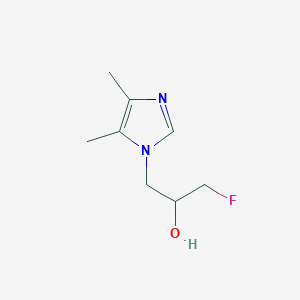
![1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide](/img/structure/B13315273.png)
